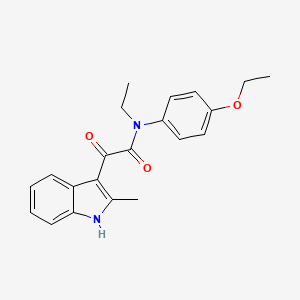

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(4-Ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound characterized by a 2-methylindole core linked to a 2-oxoacetamide scaffold. The molecule features dual N-substituents: an ethyl group and a 4-ethoxyphenyl moiety.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-4-23(15-10-12-16(13-11-15)26-5-2)21(25)20(24)19-14(3)22-18-9-7-6-8-17(18)19/h6-13,22H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAFKURNQPKFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders in the human body.

Biological Activity

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives, which are renowned for their diverse biological activities. This compound features a unique structural framework that may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 862813-73-8 |

| Molecular Formula | C21H22N2O3 |

| Molecular Weight | 350.41 g/mol |

The compound's structure includes an indole ring and oxoacetamide functionality, which are critical for its biological activity.

Pharmacological Potential

Research indicates that indole derivatives, including this compound, exhibit several pharmacological activities:

- Anti-inflammatory Effects : Indole derivatives have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : Some studies suggest that this compound may inhibit tumor growth in various cancer models, indicating its potential as an anticancer agent .

- Neuroprotective Effects : The compound may interact with neuroinflammatory processes, providing insights into its role in neurodegenerative diseases .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate various signaling pathways involved in inflammation and cell proliferation.

Study on Anti-inflammatory Activity

In a recent study, researchers evaluated the anti-inflammatory effects of several indole derivatives, including this compound. The results showed a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity Assessment

Another study focused on the compound's anticancer properties using a mouse xenograft model of head and neck cancer. The findings indicated that treatment with this indole derivative led to a marked reduction in tumor size compared to control groups, highlighting its potential effectiveness in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared to other related indole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[substituted phenyl] methylidene acetohydrazide | Known for anti-inflammatory and analgesic activities |

| 3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide | Investigated as a cyclooxygenase inhibitor |

The distinct substitution pattern of N-(4-ethoxyphenyl)-N-ethyl indicates potential differences in biological activity compared to these compounds.

Comparison with Similar Compounds

Antitumor Activity

Enzyme Inhibition and Binding

- TCS 1105 (): The 4-fluorobenzyl substituent may facilitate binding to hydrophobic enzyme pockets, though its exact target remains uncharacterized .

- 8018-3139 (): The morpholinylethyl group introduces hydrogen-bonding capacity, making it a candidate for kinase or protease inhibition assays .

Structure-Activity Relationships (SAR)

- N-Substituents : Bulky groups (e.g., adamantane in ) may sterically hinder target binding, whereas electron-donating groups (e.g., ethoxy in the target compound) enhance stability and lipophilicity.

- Indole Modifications : Methylation at the indole 2-position (common across analogs) increases metabolic stability compared to unsubstituted indoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.